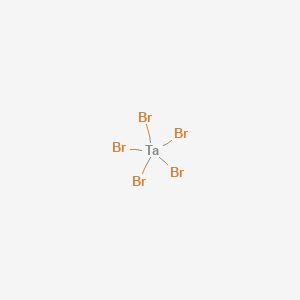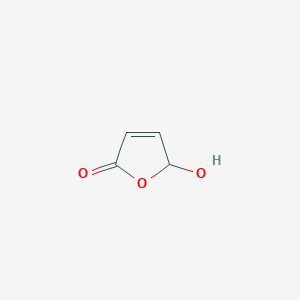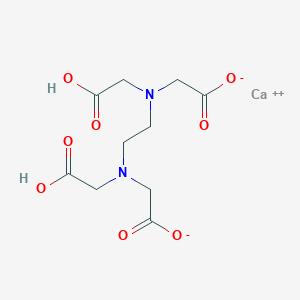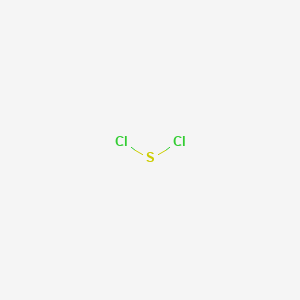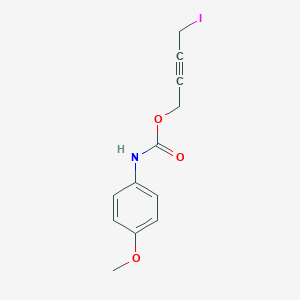
trans-1-Hydroxyquinolizidine
Descripción general
Descripción
Trans-1-Hydroxyquinolizidine is a chemical compound that belongs to the class of quinolizidine alkaloids. These alkaloids are commonly found in plants and have been extensively studied for their potential therapeutic applications. This compound, in particular, has been shown to possess a wide range of biological activities, making it an attractive target for research.
Mecanismo De Acción
The exact mechanism of action of trans-1-Hydroxyquinolizidine is not fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various signaling pathways in the cells.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. Some of these effects include:
1. Induction of apoptosis in cancer cells.
2. Inhibition of pro-inflammatory cytokines, leading to a reduction in inflammation.
3. Inhibition of microbial growth by disrupting the cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using trans-1-Hydroxyquinolizidine in lab experiments is its wide range of biological activities, making it a potential candidate for various applications. However, the compound's limited availability and high cost can be a significant limitation.
Direcciones Futuras
1. Development of trans-1-Hydroxyquinolizidine-based drugs for the treatment of cancer.
2. Investigation of the compound's potential as an anti-inflammatory agent.
3. Exploration of the compound's antimicrobial properties for the development of new antibiotics.
4. Identification of the exact mechanism of action of this compound.
5. Development of new synthesis methods for the compound to increase its availability and reduce its cost.
Conclusion:
This compound is a promising chemical compound with potential therapeutic applications. Its wide range of biological activities makes it an attractive target for research in various fields, including cancer, inflammation, and antimicrobial therapy. Further research is needed to fully understand the compound's mechanism of action and to develop new synthesis methods to increase its availability.
Aplicaciones Científicas De Investigación
Trans-1-Hydroxyquinolizidine has been the subject of extensive research due to its potential therapeutic applications. Some of the areas of research include:
1. Anti-cancer activity: Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells.
2. Anti-inflammatory activity: The compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
3. Anti-microbial activity: this compound has been shown to exhibit anti-microbial activity against a wide range of microorganisms, including bacteria and fungi.
Propiedades
IUPAC Name |
(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h8-9,11H,1-7H2/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVNMVKUNMOINI-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60488249 | |
| Record name | (1R,9aR)-Octahydro-2H-quinolizin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10447-20-8 | |
| Record name | (1R,9aR)-Octahydro-2H-quinolizin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

